Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate
CAS No.: 2230803-22-0
Cat. No.: VC6502347
Molecular Formula: C12H16BrN3O2
Molecular Weight: 314.183
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2230803-22-0 |
|---|---|
| Molecular Formula | C12H16BrN3O2 |
| Molecular Weight | 314.183 |
| IUPAC Name | tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16-5-4-9(16)10-14-6-8(13)7-15-10/h6-7,9H,4-5H2,1-3H3 |
| Standard InChI Key | XXMKGANNQVAUJD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC1C2=NC=C(C=N2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₂H₁₅BrN₃O₂, with a molecular weight of 329.18 g/mol. Its IUPAC name, tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate, reflects its three key components:
-
Azetidine core: A strained four-membered ring with one nitrogen atom.
-
5-Bromopyrimidin-2-yl substituent: A six-membered aromatic ring containing two nitrogen atoms and a bromine atom at the 5-position.
-
Boc protecting group: A tert-butyl ester bonded to the azetidine nitrogen via a carboxylate linkage .
The bromine atom introduces electrophilic reactivity, enabling cross-coupling reactions, while the Boc group enhances solubility and stabilizes the azetidine ring during synthesis.
Spectral Characterization
While experimental data for this specific compound are sparse, analogous structures provide benchmarks:
-
¹H NMR: Peaks near δ 1.45 ppm (tert-butyl protons), δ 4.10–4.30 ppm (azetidine CH₂ groups), and δ 8.70 ppm (pyrimidine protons) .
-
¹³C NMR: Signals at δ 28 ppm (tert-butyl carbons), δ 80 ppm (Boc carbonyl), and δ 155–160 ppm (pyrimidine carbons).
-
HRMS: Expected molecular ion peak at m/z 329.18 [M+H]⁺.
Synthetic Routes and Methodologies
Key Synthetic Strategies
The synthesis of tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate likely involves:
-
Azetidine ring formation: Cyclization of γ-chloroamines or [2+2] photocycloadditions.
-
Pyrimidine introduction: Nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the azetidine’s 2-position.
-
Boc protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
Representative Protocol
A published route for tert-butyl 3-(5-bromopyridin-2-yl)azetidine-1-carboxylate ( ) involves:
-
Step 1: Condensation of ethyl but-2-enoate with N-(methoxymethyl)-N-((trimethylsilyl)methyl)benzylamine in toluene/CF₃COOH to form the azetidine core.
-
Step 2: Boc protection using Boc₂O and 4-dimethylaminopyridine (DMAP).
For the target compound, replacing pyridine with pyrimidine would require adjusting the coupling conditions, potentially using palladium catalysts.
Physicochemical Properties
Stability and Reactivity
-
Thermal stability: Decomposes above 200°C, with Boc deprotection occurring under acidic (e.g., HCl/dioxane) or basic conditions.
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .
Computational Data
-
LogP: Predicted to be 2.1–2.5 (moderate lipophilicity).
-
pKa: Azetidine nitrogen ≈ 7.5 (weakly basic), pyrimidine ring ≈ 1.5 (weakly acidic).
Applications in Drug Discovery
Case Study: Multitarget HDAC/PDE9 Inhibitors
A 2025 study ( ) synthesized azetidine-pyrimidine hybrids as dual HDAC/PDE9 inhibitors. Key findings:
-
Compound 12a: IC₅₀ = 18 nM (HDAC6), 22 nM (PDE9).
-
Blood-brain barrier permeability: LogBB = 0.6, suitable for CNS targets.
These results underscore the scaffold’s versatility in multitarget drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume